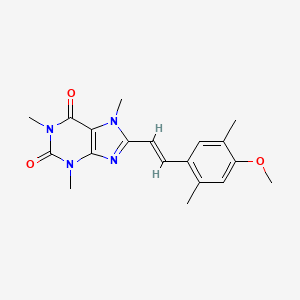
(E)-8-(4-Methoxy-2,5-dimethylstyryl)caffeine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-8-(4-Methoxy-2,5-dimethylstyryl)caffeine is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-8-(4-Methoxy-2,5-dimethylstyryl)caffeine is a synthetic derivative of caffeine, notable for its unique styryl substitution. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly as a phosphodiesterase inhibitor and an adenosine receptor antagonist. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H20N4O3
- SMILES : CC1=CC(=C(C=C1OC)C)/C=C/C2=NC3=C(N2)C(=O)N(C(=O)N3C)C
The biological activity of this compound primarily involves:
- Phosphodiesterase Inhibition : This compound may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular signaling pathways.
- Adenosine Receptor Antagonism : By blocking adenosine receptors, the compound can modulate neurotransmission and potentially enhance cognitive functions.
1. Stimulant Effects
Similar to caffeine, this compound exhibits stimulant properties. It may enhance alertness and reduce fatigue through its action on adenosine receptors.
2. Anti-inflammatory Properties
Research indicates that compounds with similar structures can exhibit anti-inflammatory effects. The modulation of cAMP levels can lead to decreased production of pro-inflammatory cytokines.
3. Neuroprotective Effects
Studies have suggested that xanthine derivatives can protect neuronal cells from damage induced by oxidative stress and inflammation. This property is particularly relevant in neurodegenerative conditions.
Case Studies and Experimental Data
- In Vitro Studies :
- In Vivo Studies :
- Comparative Analysis :
Tables Summarizing Biological Activities
Properties
CAS No. |
155814-34-9 |
|---|---|
Molecular Formula |
C19H22N4O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
8-[(E)-2-(4-methoxy-2,5-dimethylphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C19H22N4O3/c1-11-10-14(26-6)12(2)9-13(11)7-8-15-20-17-16(21(15)3)18(24)23(5)19(25)22(17)4/h7-10H,1-6H3/b8-7+ |
InChI Key |
HYJNXAOWTWJLMD-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1OC)C)/C=C/C2=NC3=C(N2C)C(=O)N(C(=O)N3C)C |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C=CC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















